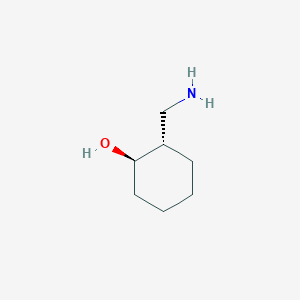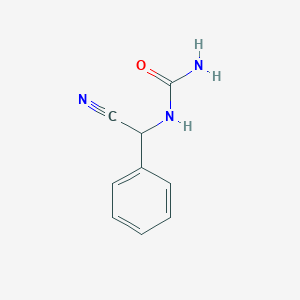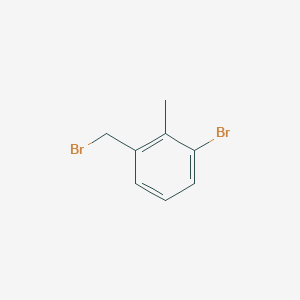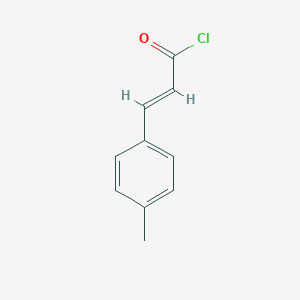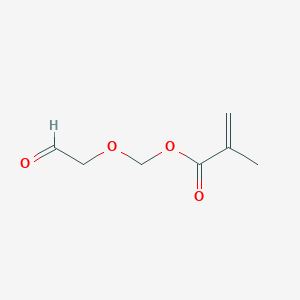
Methacrylic acid, carbomethoxymethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methacrylic acid, carbomethoxymethyl ester, commonly known as CMMA, is a chemical compound that is widely used in scientific research. This compound is a derivative of methacrylic acid, which is a colorless liquid that is used in the production of polymers and resins. CMMA is a white crystalline solid that is soluble in organic solvents and is commonly used as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of CMMA is not well understood. However, it is believed to act as a nucleophile in organic reactions, reacting with electrophilic species to form new compounds. CMMA is also believed to be involved in the formation of crosslinks in hydrogels, which can affect their mechanical properties.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of CMMA. However, it is known to be toxic to cells at high concentrations, and exposure to CMMA can cause cell death. CMMA is also known to be a skin and eye irritant, and exposure to CMMA can cause skin and eye irritation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CMMA has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive, making it a cost-effective reagent for organic synthesis. CMMA is also stable under a wide range of conditions, making it easy to handle and store. However, CMMA is toxic at high concentrations, and care must be taken when handling this compound. Additionally, CMMA is not suitable for use in aqueous solutions, as it is insoluble in water.
Direcciones Futuras
There are several future directions for research on CMMA. One potential area of research is the development of new synthetic methods for CMMA and its derivatives. Another area of research is the application of CMMA in the production of new materials, such as hydrogels and polymers. Additionally, research on the toxicity and safety of CMMA is needed to ensure that this compound can be used safely in laboratory experiments.
Métodos De Síntesis
CMMA can be synthesized by the reaction of methacrylic acid with methanol in the presence of a catalyst. The reaction is typically carried out under reflux conditions, and the product is purified by recrystallization.
Aplicaciones Científicas De Investigación
CMMA is commonly used in scientific research as a reagent in organic synthesis. It is used as a building block in the synthesis of various compounds, including polymers, resins, and pharmaceuticals. CMMA is also used as a crosslinking agent in the production of hydrogels, which have applications in drug delivery and tissue engineering.
Propiedades
Número CAS |
13318-09-7 |
|---|---|
Nombre del producto |
Methacrylic acid, carbomethoxymethyl ester |
Fórmula molecular |
C7H10O4 |
Peso molecular |
158.15 g/mol |
Nombre IUPAC |
2-oxoethoxymethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C7H10O4/c1-6(2)7(9)11-5-10-4-3-8/h3H,1,4-5H2,2H3 |
Clave InChI |
NRSZKYOGFLBOGH-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OCOCC=O |
SMILES canónico |
CC(=C)C(=O)OCOCC=O |
Otros números CAS |
13318-09-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




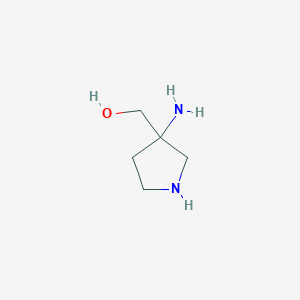
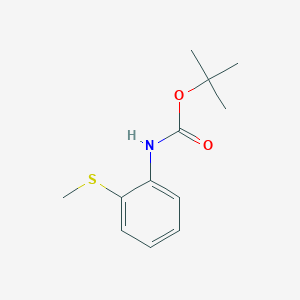
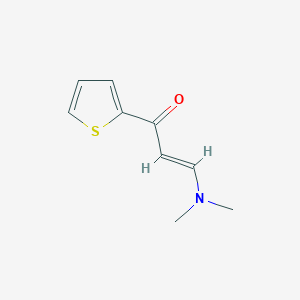

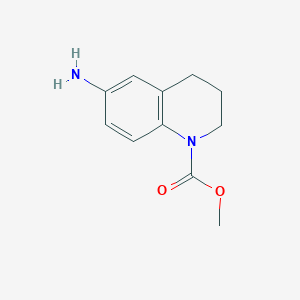

![5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-amine](/img/structure/B177312.png)
![5,6-Dichlorobenzo[c][1,2,5]thiadiazole](/img/structure/B177315.png)
